

Application Notes: Enzyme-Linked Immunosorbent Assay (ELISA) for Glyphosate Screening

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Compound of Interest		
Compound Name:	Glyphosate	
Cat. No.:	B1671968	Get Quote

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Introduction

Glyphosate is a broad-spectrum systemic herbicide and crop desiccant used globally to control weeds.[1] Its widespread use has led to concerns about its potential impact on human health and the environment, prompting regulatory bodies to set maximum residue levels (MRLs) in food and water.[2][3] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for screening glyphosate residues in various samples, serving as a valuable tool for monitoring compliance with these regulations and for research purposes.[1][4] This document provides detailed application notes and protocols for the quantitative screening of glyphosate using a competitive ELISA format.

Principle of the Assay

The **glyphosate** ELISA is a competitive immunoassay. The principle relies on the competition between **glyphosate** in the sample and a labeled **glyphosate** conjugate for a limited number of specific antibody binding sites. The microtiter plates are coated with a secondary antibody (e.g., goat anti-rabbit). A specific anti-**glyphosate** antibody (e.g., rabbit anti-**glyphosate**) is then added, which binds to the coated secondary antibody. When the sample and the enzymelabeled **glyphosate** conjugate are introduced, they compete for the binding sites on the anti-**glyphosate** antibody. The amount of enzyme-labeled **glyphosate** that binds is inversely



proportional to the concentration of **glyphosate** in the sample. After a washing step to remove unbound reagents, a substrate is added, which reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is measured using a microplate reader, and the concentration of **glyphosate** is determined by comparing the absorbance to a standard curve.



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Caption: Principle of Competitive ELISA for Glyphosate.

Quantitative Data Summary

The performance of **glyphosate** ELISA kits can vary between manufacturers and sample matrices. Below is a summary of typical quantitative data.

Table 1: Assay Performance Characteristics



Parameter	Water Samples	Cereal & Grain Samples	Food Samples (Honey, Soy)
Limit of Detection (LOD)	0.05 ppb	5 μg/kg	Varies by matrix
Limit of Quantification (LOQ)	0.075 ppb	~20-400 μg/kg	Baby Food: 7.5-400 ppb
Beer: 0.375-20 ppb			
Honey: 15-800 ppb	_		
Soy Sauce: 75-4000 ppb			
Assay Range	0.075 - 4.0 ppb	~20 - 400 μg/kg	Varies by matrix
Intra-assay Reproducibility (%CV)	< 17%	< 20%	-
Inter-assay Reproducibility (%CV)	< 17%	-	-
Average Recovery	102-106%	90-113%	70-130%

Table 2: Cross-Reactivity of the Glyphosate ELISA

Compound	LDD (ppb)	50% Inhibition (ppb)	Cross-Reactivity (%)
Glyphosate	0.05	0.5	100
Glyphosine	50	3000	< 0.1
Glufosinate	2000	70,000	< 0.01
AMPA (Aminomethylphospho nic acid)	35,000	> 1,000,000	< 0.01
Glycine	> 10,000	> 1,000,000	< 0.01



LDD (Least Detectable Dose) is the concentration at 90% B/B0. 50% Inhibition is the concentration at 50% B/B0.

Experimental Protocols Sample Preparation

Accurate sample preparation is critical for reliable results. The protocol varies depending on the sample matrix.

- A. Water Samples (Groundwater, Surface Water, Tap Water)
- Collect water samples in clean containers.
- If samples contain particulate matter, centrifuge or filter them.
- Samples can typically be used directly in the derivatization step. If high concentrations of glyphosate are expected, dilute the sample with deionized water.
- B. Cereal, Grain, and Legume Samples (e.g., Wheat, Oats, Peas, Lentils)
- Homogenize a representative sample (at least 500g) using a grinder.
- Weigh a portion of the homogenized sample (e.g., 0.5 g) into a vial.
- Add 10.0 mL of deionized water and shake vigorously for 10 minutes.
- Allow the solids to settle, then transfer 1.5-2.0 mL of the supernatant to a microcentrifuge tube.
- Centrifuge at 8,000 x g for 5 minutes.
- The resulting supernatant is the sample extract to be used in the derivatization step.
- C. Food Samples (e.g., Honey, Soy Sauce)
- For viscous samples like honey, dissolve a known weight of the sample in deionized water to achieve a suitable consistency.



- For soy products, sample preparation may involve extraction with a suitable buffer followed by centrifugation to remove solids.
- It is crucial to validate the method for each new matrix by performing spike and recovery experiments to assess matrix effects.

Derivatization Procedure

Glyphosate requires a derivatization step to be recognized by the antibody in the ELISA.

- Prepare the derivatization reagent by diluting it with the provided diluent (e.g., 3.5 mL of diluent into the reagent vial). Vortex to mix. The diluted reagent should be used within 8 hours.
- Label individual glass test tubes for standards, controls, and samples.
- Pipette 250 μL of each standard, control, or sample extract into the corresponding tube.
- Add 1.0 mL of Assay Buffer to each tube and vortex briefly.
- Add 100 μL of the diluted derivatization reagent to each tube. It is critical to vortex each tube immediately after adding the reagent for 15-30 seconds until no swirling lines are visible.
- Incubate the tubes at room temperature for 10 minutes.
- The derivatized standards, controls, and samples are now ready for the ELISA procedure.

ELISA Protocol

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit insert for detailed instructions.

- Reagent Preparation: Allow all reagents and microtiter plate strips to reach room temperature (20-25°C) before use.
- Antibody Addition: Add 50 μL of the anti-Glyphosate Antibody Solution to each well. Cover the plate and mix by moving the plate in a circular motion on the benchtop for 30-60 seconds. Incubate for 30 minutes at room temperature.

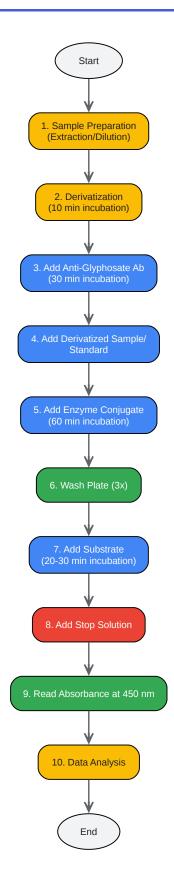
Methodological & Application





- Sample/Standard Addition: Add 50 μL of the derivatized standards, control, or samples to the appropriate wells.
- Enzyme Conjugate Addition: Add 50 μL of the Glyphosate-Enzyme Conjugate to each well.
 Cover the plate and mix as described in step 2. Incubate for 60 minutes at room temperature.
- Washing: After incubation, discard the contents of the wells. Wash the plate 3 times with 1X washing buffer, ensuring at least 250 μL of buffer is used per well for each wash. After the final wash, remove any remaining buffer by patting the plate dry on a stack of paper towels.
- Substrate Addition: Add 150 μ L of the Substrate/Color Solution to each well. Cover and mix gently. Incubate at room temperature for 20-30 minutes.
- Stopping the Reaction: Add 100 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the Stop Solution.





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Caption: Experimental Workflow for Glyphosate ELISA.



Data Analysis

- Calculate the mean absorbance for each set of standards, control, and samples.
- Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100
- Construct a standard curve by plotting the %B/B0 for each standard on the y-axis versus the corresponding glyphosate concentration on the x-axis (log scale).
- Determine the concentration of **glyphosate** in the samples by interpolating their %B/B0 values from the standard curve.
- If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Limitations

- This ELISA provides screening results. Positive results requiring regulatory action should be confirmed by a conventional method such as HPLC or GC/MS.
- The assay is specific for **glyphosate** but may have minor cross-reactivity with related compounds. Refer to the cross-reactivity table.
- Matrix effects can interfere with the assay. It is important to validate the assay for each specific sample matrix.
- The assay has a defined quantitative range. Samples with concentrations outside this range should be diluted and re-analyzed.

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